Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes an azepane ring, a phenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine core. This intermediate is then reacted with benzaldehyde to introduce the phenyl group. Finally, the azepane ring is introduced through a nucleophilic substitution reaction with azepane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(piperidin-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(morpholin-1-ylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar tetrahydropyrimidine core but differ in the nature of the ring attached to the methyl group. The azepane ring in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C20H27N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 6-(azepan-1-ylmethyl)-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-2-26-19(24)17-16(14-23-12-8-3-4-9-13-23)21-20(25)22-18(17)15-10-6-5-7-11-15/h5-7,10-11,18H,2-4,8-9,12-14H2,1H3,(H2,21,22,25) |
InChI Key |
YDRQQITZXUXHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCCCCC3 |
Origin of Product |
United States |
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